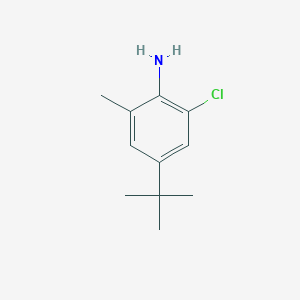
4-tert-butyl-2-chloro-6-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-2-chloro-6-methylaniline is an organic compound with the molecular formula C11H16ClN It is a derivative of aniline, featuring a tert-butyl group, a chlorine atom, and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-chloro-6-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:
Friedel-Crafts Alkylation: Introduction of the tert-butyl group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Nitration and Reduction: Introduction of a nitro group followed by its reduction to an amine group.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity.
化学反应分析
Types of Reactions: 4-tert-butyl-2-chloro-6-methylaniline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitro or nitroso compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or reagents like sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated products.
科学研究应用
4-tert-butyl-2-chloro-6-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-tert-butyl-2-chloro-6-methylaniline involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions or as a ligand in coordination chemistry. The pathways involved depend on the specific application and the chemical environment.
相似化合物的比较
2-Chloro-6-methylaniline: Lacks the tert-butyl group, leading to different chemical properties.
4-t-Butyl-2-chloroaniline: Lacks the methyl group, affecting its reactivity and applications.
4-t-Butyl-6-methylaniline: Lacks the chlorine atom, resulting in different substitution patterns.
Uniqueness: 4-tert-butyl-2-chloro-6-methylaniline is unique due to the combination of its substituents, which confer specific chemical properties and reactivity patterns. This makes it valuable for targeted applications in research and industry.
常见问题
Q. Basic: What are the recommended synthetic pathways for 4-tert-butyl-2-chloro-6-methylaniline, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Pathway 1 : Start with 4-tert-butyl-2-methylaniline. Introduce the chloro group via electrophilic chlorination using Cl₂ in the presence of FeCl₃ (1–2 mol%) at 60–80°C. Yields range from 50–70%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .
- Pathway 2 : Nitrate 4-tert-butyl-2-chloroaniline followed by catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to NH₂. Control reaction time (<6 hours) to avoid over-reduction.
- Key Factors : Temperature, stoichiometry of chlorinating agents, and inert atmosphere (N₂) to prevent oxidation byproducts.
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- IR Spectroscopy : NH₂ stretching (3300–3500 cm⁻¹), C-Cl (550–600 cm⁻¹), and tert-butyl C-H (2960–2870 cm⁻¹) .
- NMR :
- ¹H NMR : tert-butyl (δ 1.3 ppm, singlet), aromatic protons (δ 6.5–7.5 ppm, multiplet), methyl (δ 2.3 ppm, singlet).
- ¹³C NMR : tert-butyl (δ 31.2, 34.5 ppm), C-Cl (δ 128–130 ppm), NH₂ (δ 145 ppm).
- Mass Spectrometry : Molecular ion [M⁺] at m/z 227.3 (calculated for C₁₁H₁₅ClN) .
Q. Advanced: How can computational chemistry aid in predicting the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Model electron density to identify reactive sites. The chloro group deactivates the ring, while the tert-butyl group introduces steric hindrance, directing electrophiles to the para position relative to NH₂.
- HOMO-LUMO Analysis : Predicts electron-rich regions for nucleophilic attack (e.g., NH₂ group). Validate with experimental substituent effects .
Q. Advanced: What strategies resolve contradictions in reported spectroscopic data for tert-butyl-substituted chloro-anilines?
Methodological Answer:
- Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity in ambiguous cases.
- Controlled Synthesis : Replicate synthesis under standardized conditions (e.g., anhydrous solvents, controlled Cl₂ flow) to isolate pure products.
- Impurity Analysis : Employ HPLC-MS to detect byproducts (e.g., dichlorinated derivatives) that may skew spectral interpretations .
Q. Basic: What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Under nitrogen at 2–8°C to prevent degradation.
- PPE : Gloves (nitrile), goggles, and fume hood use to avoid dermal/ocular exposure.
- Toxicity : Moderate acute toxicity (LD₅₀: 500 mg/kg in rats). Emergency rinsing protocols for spills .
Q. Advanced: How does the steric effect of the tert-butyl group influence the compound’s applicability in coordination chemistry?
Methodological Answer:
- Steric Shielding : The tert-butyl group stabilizes metal complexes (e.g., Pd or Cu) by preventing aggregation. Example: Use as a ligand in Suzuki-Miyaura coupling, where steric bulk enhances selectivity for mono-substituted products.
- X-ray Crystallography : Compare with structurally similar compounds (e.g., boron-containing derivatives) to analyze coordination geometry .
属性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC 名称 |
4-tert-butyl-2-chloro-6-methylaniline |
InChI |
InChI=1S/C11H16ClN/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6H,13H2,1-4H3 |
InChI 键 |
WFIQXFYCMILHEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N)Cl)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














